REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1.[Cl-].[Li+].[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1)[CH:14]=[CH2:13] |f:1.2,^1:39,41,60,79|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC=2C(=NON2)C=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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6.39 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
|
|
Quantity
|
18.66 mL
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Type
|
reactant
|
Smiles
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C(C=C)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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2.9 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Degassed
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Type
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TEMPERATURE
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Details
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refluxed the mixture under N2 for 3 hrs
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Duration
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3 h
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Type
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ADDITION
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Details
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Poured the reaction mixture into water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with brine
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Type
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CUSTOM
|
Details
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dried
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
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The residue was chromatographed through 120 g ISCO Redi-Sep column
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Type
|
WASH
|
Details
|
eluted with 0-10% ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC=2C(=NON2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |